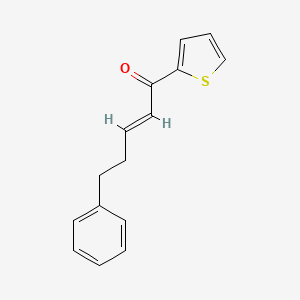
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
作用机制
赤豆象酸通过作为性信息素发挥作用。 它与雄性赤豆象中的特定受体结合,引发一系列导致交配尝试的行为反应 . 分子靶标包括检测信息素的嗅觉受体,引发导致生殖器官伸出的信号通路 .
类似化合物:
2,6-二甲基辛烷-1,8-二酸: 在相关象鼻虫物种中发现的另一种信息素成分.
其他单萜: 诸如香叶醇和香茅醛之类的化合物在结构上具有相似性,但在生物活性方面有所不同。
独特性: 赤豆象酸因其在赤豆象中作为交配释放信息素的特定作用而独一无二。 它精确的立体化学和生物活性使其区别于其他类似化合物 .
生化分析
Biochemical Properties
Callosobruchusic acid plays a crucial role in biochemical reactions, particularly in the context of insect behavior . It interacts with specific receptors in the azuki bean weevils, triggering a response that leads to copulation
Cellular Effects
It is known to influence cell function in azuki bean weevils, impacting their reproductive behavior .
Molecular Mechanism
The molecular mechanism of Callosobruchusic acid involves its role as a pheromone in azuki bean weevils . It binds to specific receptors in these insects, triggering a cascade of events that lead to copulation
Temporal Effects in Laboratory Settings
It is known that the compound is a component of the copulation release pheromone in azuki bean weevils , suggesting that its effects may be short-lived and closely tied to specific behavioral contexts.
Metabolic Pathways
As a pheromone in azuki bean weevils, it is likely involved in specific metabolic pathways related to signal transduction and behavior .
Transport and Distribution
Given its role as a pheromone, it is likely that it is produced in specific cells and then released into the environment .
Subcellular Localization
As a pheromone, it is likely produced in specific cells within the azuki bean weevil and then released into the environment .
准备方法
合成路线和反应条件: 赤豆象酸的合成可以通过多种方法实现。一种值得注意的方法是从甲基® -3-羧基丁酸酯开始。 合成路线包括多个步骤,例如用硼烷-二甲基硫化物络合物还原,转化为叔丁基二甲基硅醚,以及通过乙酰乙酸酯合成进行链延长 . 最终产物通过酸水解获得,得到熔点为 91-92°C 的赤豆象酸晶体 .
工业生产方法: 赤豆象酸的工业生产没有得到充分的记录,这可能是由于它在信息素研究和害虫防治中的特定应用。实验室中使用的合成方法可以放大到工业规模,但详细的工业流程并不容易获得。
化学反应分析
反应类型: 赤豆象酸经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的羧酸。
还原: 还原反应可以将双键转化为单键,改变化合物的结构。
取代: 取代反应可以在双键或羧基上发生,导致不同的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在各种条件下可以使用卤素和亲核试剂等试剂来实现取代反应。
主要产物: 这些反应形成的主要产物包括赤豆象酸的各种衍生物,例如不同的羧酸、醇和取代的烯烃。
科学研究应用
赤豆象酸在科学研究中有多种应用:
化学: 它被用作信息素和化学通讯研究中的模型化合物。
生物学: 该化合物对于了解赤豆象和其他相关物种的交配行为至关重要.
医药: 虽然它没有直接用于医药,但对其信息素活性的研究可以为害虫防治策略做出贡献,间接有利于公共卫生。
相似化合物的比较
2,6-Dimethyloctane-1,8-dioic acid: Another pheromone component found in related weevil species.
Other Monoterpenes: Compounds like geraniol and citronellal share structural similarities but differ in their biological activities.
Uniqueness: Callosobruchusic acid is unique due to its specific role as a copulation release pheromone in the azuki bean weevil. Its precise stereochemistry and biological activity distinguish it from other similar compounds .
属性
IUPAC Name |
(E,7R)-3,7-dimethyloct-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKHKIHRLWODC-HYDMIIDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=CC(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Callosobruchusic acid and what is its biological significance?
A: (2E,7R)-3,7-Dimethyl-2-octene-1,8-dioic acid, also known as Callosobruchusic acid, is a monoterpene dicarboxylic acid that acts as a crucial component of the copulation release pheromone, erectin, in the Azuki bean weevil (Callosobruchus chinensis). [, , , , , , , ] While erectin consists of both Callosobruchusic acid and a hydrocarbon mixture, it's the (E)-isomer of this acid that exhibits biological activity, triggering mating behavior in the weevil. []
Q2: What is the molecular formula and weight of Callosobruchusic acid?
A: The molecular formula for Callosobruchusic acid is C10H16O4. Its molecular weight is 200.23 g/mol. []
Q3: How does the stereochemistry of Callosobruchusic acid influence its biological activity?
A: Research has shown that only the (E)-isomer of 3,7-dimethyl-2-octenedioic acid demonstrates activity as a copulation release pheromone component in the Azuki bean weevil. [] This highlights the critical role of stereochemistry in biological interactions. Specifically, the (E)-configuration of the double bond at the 2-position in Callosobruchusic acid is essential for its recognition and activity.
Q4: What are the common starting materials used for synthesizing Callosobruchusic acid?
A: Several synthetic routes have been explored for Callosobruchusic acid. Some common starting materials include: * 2-methylfuran and methyl α-diazopropionate [] * Geranyl acetate [] * Methyl (R)-3-carboxybutanoate [] * 5-hydroxy-2-pentanone with D-(-)-camphor sultam as a chiral auxiliary [] * 4-pentyn-1-ol or its O-tert-butyldimethylsilyl ether using zirconium-catalyzed methylalumination []
Q5: Has the absolute configuration of Callosobruchusic acid been confirmed?
A: Yes, researchers have successfully determined the stereoisomeric composition of Callosobruchusic acid using the 2D-Ohrui-Akasaka method. [] This method allows for the direct analysis and confirmation of the specific arrangement of atoms in space, providing crucial information about the molecule's three-dimensional structure and its relationship to biological activity.
Q6: Are there alternative synthesis routes for Callosobruchusic acid?
A: Yes, a short synthesis of (±)-Callosobruchusic acid, utilizing readily available starting materials and a simplified reaction sequence, has been reported. [] This approach highlights the ongoing efforts to develop more efficient and cost-effective methods for producing this important pheromone component.
Q7: What are the potential applications of Callosobruchusic acid research?
A: Understanding the role of Callosobruchusic acid as a pheromone component has significant implications for pest control. By manipulating the mating behavior of the Azuki bean weevil, researchers and agricultural scientists can develop targeted and environmentally friendly strategies to protect crops from infestation. [, ] This knowledge contributes to sustainable agriculture practices and food security.
Q8: What analytical techniques are used to characterize and quantify Callosobruchusic acid?
A: Various analytical methods are employed in Callosobruchusic acid research, including spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification. These methods are crucial for characterizing the synthesized compound, confirming its identity, and ensuring the purity and accuracy of experimental results. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


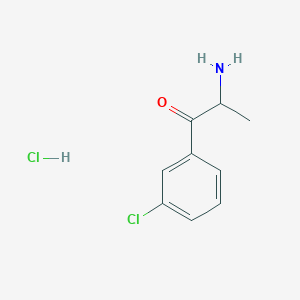
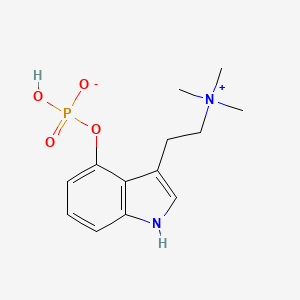

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)
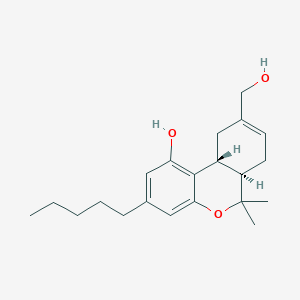
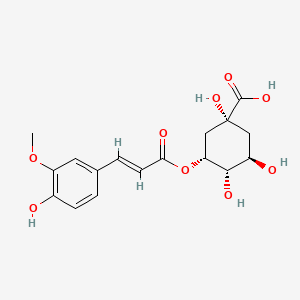
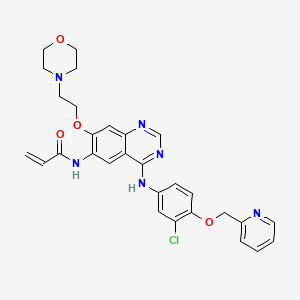
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)


![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

